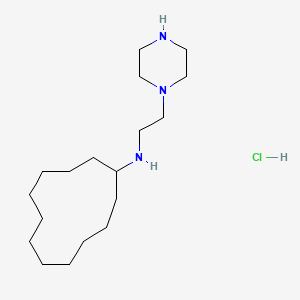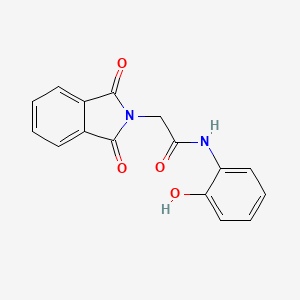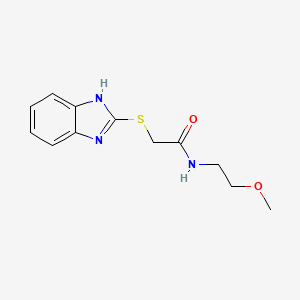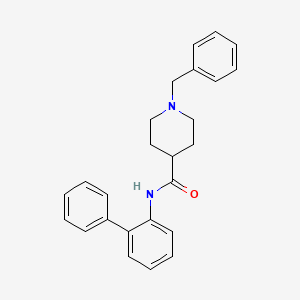
N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide a variety of routes to obtain the desired piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of batch reaction vessels or flow (microwave) reactors. The reactions can proceed at room or higher temperatures in common solvents, involving heterogeneous catalysis by metal ions supported on commercial polymeric resins . This approach allows for the efficient and scalable production of piperazine derivatives.
Chemical Reactions Analysis
Types of Reactions: N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include acyl reagents (chlorides, anhydrides), Michael acceptors (activated alkenes, alkynes), and others . The reactions typically occur under basic conditions, often involving the use of catalysts to facilitate the process.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions can yield protected piperazines .
Scientific Research Applications
N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride has a wide range of scientific research applications. It is used in the development of new pharmaceuticals, particularly in the treatment of infectious diseases such as tuberculosis . The compound’s ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Mechanism of Action
The mechanism of action of N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride involves its interaction with specific molecular targets and pathways. Piperazine compounds generally exert their effects by paralyzing parasites, allowing the host body to remove or expel the invading organism . This mechanism is particularly relevant in the treatment of parasitic infections.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride include other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Uniqueness: What sets this compound apart from other piperazine derivatives is its specific structure, which allows for unique interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2-piperazin-1-ylethyl)cyclododecanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37N3.ClH/c1-2-4-6-8-10-18(11-9-7-5-3-1)20-14-17-21-15-12-19-13-16-21;/h18-20H,1-17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXHKCOMSQMDPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)NCCN2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[[3-hydroxy-4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-2-phenylacetamide](/img/structure/B5045654.png)



![2-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-4-nitrophenol](/img/structure/B5045693.png)


![1-Benzyl-3-[[2-(2-prop-2-enylphenoxy)acetyl]amino]thiourea](/img/structure/B5045702.png)
![N'-(3,4-Dichlorophenyl)-N-[(oxolan-2-YL)methyl]ethanediamide](/img/structure/B5045708.png)
![Ethyl 1-[[4-chloro-2-(dimethylamino)-1,3-thiazol-5-yl]methyl]-4-(cyclopropylmethyl)piperidine-4-carboxylate](/img/structure/B5045713.png)

![4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)-3-nitrobenzamide](/img/structure/B5045738.png)
![2-(3-chlorophenyl)-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B5045745.png)

